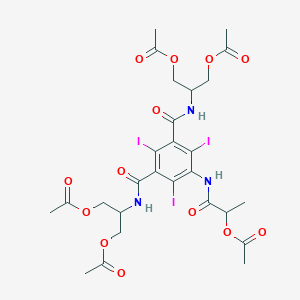

Penta-O-acetyl Iopamidol

Beschreibung

Contextualization of Iodinated Contrast Agent Precursors within Organic Synthesis

The production of non-ionic X-ray contrast agents like Iopamidol (B1672082) is a large-scale industrial process. google.com The synthesis involves several chemical transformations, including iodination, amidation, and acylation. acs.org The optimization of each step is critical for the economic viability of the final product. google.com Therefore, the study of precursors like Penta-O-acetyl Iopamidol is driven by the need for robust and efficient synthetic routes. acs.org

Rationale for Acetylation Strategies in Multi-step Chemical Synthesis of Complex Molecules

Acetylation, the introduction of an acetyl functional group, is a common and powerful strategy in multi-step organic synthesis. frontiersin.org One of the primary reasons for employing acetylation is the protection of reactive functional groups, particularly hydroxyl and amino groups. frontiersin.org In the synthesis of complex molecules with multiple reactive sites, selectively protecting certain groups with acetyl moieties prevents them from undergoing unwanted reactions during subsequent synthetic steps. frontiersin.org These acetyl protecting groups can typically be removed under mild conditions, regenerating the original functional group once its protection is no longer needed. frontiersin.org

In the context of Iopamidol synthesis, the hydroxyl groups of the side chains are acetylated to form this compound. nih.govgoogle.com This protection strategy is crucial for controlling the regioselectivity of the subsequent acylation of the amino group on the benzene (B151609) ring. nih.gov Without this protection, the hydroxyl groups could compete with the amino group for the acylating agent, leading to a mixture of undesired byproducts. The use of acetic anhydride (B1165640) is a common method for achieving this acetylation. nih.govgoogle.com

Furthermore, acetylation can enhance the solubility of intermediates in organic solvents, facilitating easier handling and purification. It can also influence the reactivity of the molecule in subsequent steps. The strategic use of acetylation and deacetylation steps is a hallmark of sophisticated organic synthesis, enabling the construction of complex molecular architectures with high precision. frontiersin.org

Significance of this compound in Academic and Process Chemistry Research

This compound holds considerable significance in both academic and industrial research. In an academic setting, it serves as a valuable model compound for studying reaction mechanisms and developing new synthetic methodologies. The synthesis of this compound itself, and its subsequent conversion to Iopamidol, provides a platform for exploring various aspects of organic chemistry, including reaction kinetics, catalyst development, and purification techniques.

From a process chemistry perspective, the synthesis and purification of this compound are critical steps in the manufacturing of Iopamidol. nih.gov Research in this area focuses on optimizing reaction conditions to maximize yield and purity, while minimizing costs and environmental impact. acs.org For instance, studies have investigated alternative acetylating agents and solvent systems to improve the efficiency and sustainability of the process. acs.org The development of continuous-flow processes for acetylation is another area of active research, aiming to improve scalability and process control. google.com

The characterization of this compound and any impurities formed during its synthesis is also of paramount importance for quality control in the pharmaceutical industry. pharmaffiliates.com The data presented in the following table summarizes the key properties of this important intermediate.

| Property | Value |

| CAS Number | 289890-55-7 |

| Molecular Formula | C27H32I3N3O13 |

| Molecular Weight | 987.27 g/mol |

| Alternate Names | Penta-O-acetyliopamidol; N1,N3-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-[[(2S)-2-(acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide |

| Data sourced from Santa Cruz Biotechnology scbt.com |

The synthesis of Iopamidol from its penta-acetylated precursor involves a deacetylation step, typically achieved by transesterification with hydrochloric acid in methanol (B129727). google.com The crude product is then subjected to rigorous purification to remove any residual impurities. google.com

Eigenschaften

IUPAC Name |

[3-acetyloxy-2-[[3-(2-acetyloxypropanoylamino)-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32I3N3O13/c1-11(46-16(6)38)25(39)33-24-22(29)19(26(40)31-17(7-42-12(2)34)8-43-13(3)35)21(28)20(23(24)30)27(41)32-18(9-44-14(4)36)10-45-15(5)37/h11,17-18H,7-10H2,1-6H3,(H,31,40)(H,32,41)(H,33,39) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWGNAGGXTUGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32I3N3O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

987.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Leading to Penta O Acetyl Iopamidol

Comprehensive Analysis of Penta-O-acetyl Iopamidol (B1672082) Formation Mechanisms

The synthesis of Penta-O-acetyl Iopamidol typically proceeds through a multi-step sequence, starting from 5-amino-N,N'-bis(1,3-dihydroxy-2-propyl)-2,4,6-triiodoisophthalamide. A common industrial approach involves a two-stage acetylation process.

First, the four hydroxyl groups on the two serinol side chains are acetylated. This is often achieved by treating the starting material with an excess of an acetylating agent in a suitable solvent. The resulting intermediate is a tetra-acetylated compound. This tetraacetyl-diamide product is often readily isolated by precipitation from water, which simplifies purification. google.com

In the second stage, the amino group at the 5-position of the benzene (B151609) ring is acylated with (S)-2-(acetyloxy)propanoyl chloride. This reaction introduces the final acetyl group, along with the chiral side chain characteristic of Iopamidol, to form the desired this compound. The reaction is typically carried out in a polar aprotic solvent.

A representative reaction scheme is outlined below:

| Step | Reactants | Reagents | Product |

| 1 | 5-amino-N,N'-bis(1,3-dihydroxy-2-propyl)-2,4,6-triiodoisophthalamide | Acetic Anhydride (B1165640), Catalyst (e.g., DMAP) | 5-amino-N,N'-bis(1,3-diacetoxy-2-propyl)-2,4,6-triiodoisophthalamide (a tetra-acetylated intermediate) |

| 2 | Tetra-acetylated intermediate | (S)-2-(acetyloxy)propanoyl chloride | This compound |

This table provides a generalized overview of the reaction sequence.

The protection of hydroxyl groups as acetates is a fundamental strategy in organic synthesis. Acetyl groups are relatively stable under neutral and mildly acidic conditions but can be readily removed under basic or specific acidic conditions, making them excellent temporary protecting groups.

Acetic anhydride is a widely used and cost-effective reagent for acetylation. In the synthesis of this compound, its reaction with the hydroxyl groups of the Iopamidol precursor is typically catalyzed by a base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP).

The mechanism of acetic anhydride-mediated acetylation in the presence of a catalyst like DMAP involves the formation of a highly reactive acetylpyridinium intermediate. This intermediate is then attacked by the nucleophilic hydroxyl group of the substrate. The catalyst is regenerated in the process, allowing it to participate in further acetylation reactions. The use of a catalyst is crucial for achieving a high rate of reaction and ensuring complete acetylation of all hydroxyl groups. An excess of acetic anhydride is often required to drive the reaction to completion and can pose challenges in the subsequent reaction steps, sometimes necessitating additional precipitation and crystallization steps for purification. googleapis.com

In this methodology, the 1,3-diol systems of the Iopamidol precursor react with a boronic acid, such as phenylboronic acid, to form a cyclic boronate ester. This protection is selective for the diol groups, leaving the amino group free for subsequent acylation. The formation of the boronate ester is a reversible reaction, and the protecting group can be easily removed by hydrolysis after the N-acylation step.

The use of boron-containing protecting groups can prevent the unwanted O-alkylation that can compete with the desired N-acylation. Following the protection of the diols, the acylation of the 5-amino group with (S)-2-(acetyloxy)propanoyl chloride proceeds to form the N-acylated, diol-protected intermediate. The boron-containing protecting groups are then removed by hydrolysis with an aqueous solution, yielding the acetyloxy derivative of Iopamidol. This method allows for the recovery and recycling of the boronic acid, making the process more cost-effective and environmentally friendly. googleapis.com

| Protection Strategy | Reagents | Advantages | Disadvantages |

| Direct Acetylation | Acetic Anhydride, Catalyst (e.g., DMAP) | Readily available and inexpensive reagents. | Requires excess reagents; may necessitate multiple purification steps. |

| Boronic Acid Protection | Boronic Acid (e.g., Phenylboronic acid), (S)-2-(acetyloxy)propanoyl chloride | Enables one-pot synthesis; prevents O-alkylation; protecting group is recyclable. | Requires an additional protection and deprotection step. |

This table compares the two primary strategies for hydroxyl group protection in the synthesis of this compound.

Investigation of Hydroxyl Group Protection Strategies via Acetylation

Optimization and Scale-Up Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound presents numerous challenges. Optimization of reaction conditions and careful consideration of scale-up factors are crucial for ensuring a safe, efficient, and cost-effective manufacturing process.

While specific kinetic data for the synthesis of this compound is not extensively available in public literature due to its proprietary nature in industrial processes, general principles of reaction kinetics can be applied to optimize the process.

The rate of the acetylation reactions will be dependent on several factors, including the concentration of reactants, the catalyst loading, temperature, and the efficiency of mixing. Kinetic studies would aim to determine the optimal balance of these parameters to maximize the rate of the desired reactions while minimizing the formation of by-products.

Potential by-products in the synthesis of this compound could arise from incomplete acetylation, side reactions of the acetylating agents, or racemization at the chiral center of the (S)-2-(acetyloxy)propanoyl group. For instance, the use of excess acetic anhydride can lead to challenges in purification. googleapis.com

To minimize by-product formation, a thorough understanding of the reaction kinetics is essential. This would involve:

Monitoring Reaction Progress: Utilizing analytical techniques such as High-Performance Liquid Chromatography (HPLC) to track the consumption of reactants and the formation of the desired product and any impurities over time.

Determining Rate Laws: Establishing the mathematical relationship between the reaction rate and the concentration of each reactant to understand the reaction mechanism and identify rate-limiting steps.

Optimizing Reaction Conditions: Systematically varying parameters such as temperature, catalyst concentration, and reagent stoichiometry to find the conditions that provide the highest yield and purity in the shortest amount of time.

On an industrial scale, factors such as heat transfer and mass transfer become critical. The exothermic nature of acetylation reactions requires efficient heat removal to maintain a stable reaction temperature and prevent runaway reactions. Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in increased by-product formation and reduced yield. Therefore, the choice of reactor design and agitation system is a crucial consideration for successful scale-up.

Development of Sustainable Synthetic Processes for Acetylated Intermediates

The traditional manufacturing processes for iodinated contrast agents, including the acetylated intermediates of Iopamidol, have historically relied on hazardous reagents and solvents. researchgate.net Notably, the use of noxious chlorinating agents like thionyl chloride and high-boiling point, reprotoxic aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) has been prevalent. researchgate.net In response to growing environmental and safety concerns, significant research has focused on developing greener and more sustainable synthetic protocols, aligning with the principles of green chemistry which advocate for waste prevention, use of safer chemicals, and energy efficiency. researchgate.netacsgcipr.org

Key areas of innovation in the sustainable synthesis of Iopamidol and its acetylated precursors include:

Mechanochemistry: This approach involves using mechanical force to induce chemical reactions, often in the absence of or with significantly reduced amounts of solvent. A "greener wet milling" protocol has been investigated for Iopamidol synthesis, demonstrating higher yields while utilizing safer solvents like acetonitrile (B52724) in place of DMAc. researchgate.net Mechanosynthesis generally shows better adherence to green chemistry principles, improving metrics such as E-factor and Process Mass Intensity (PMI), when compared to traditional solution-based reactions. researchgate.net

Micellar Catalysis: This technique employs surfactants to form micelles in water, creating microenvironments that can facilitate organic reactions. This is particularly relevant for the key amidation step in Iopamidol synthesis, which traditionally requires anhydrous aprotic solvents due to the water-sensitivity of the acyl chloride intermediates. researchgate.net Micellar catalysis enables this transformation to be performed in water, thereby eliminating the need for hazardous organic solvents. researchgate.net

Advanced Methodologies: Other green chemistry concepts being explored for process optimization include flow chemistry and nanocatalysis, which aim to design more efficient and sustainable chemical processes. researchgate.net

The following table summarizes the shift from traditional solvents to more sustainable alternatives for the synthesis of acetylated intermediates.

| Methodology | Solvent | Key Sustainability Advantage |

|---|---|---|

| Traditional Synthesis | N,N-dimethylacetamide (DMAc) | High solvency for intermediates |

| Mechanochemistry (Wet Milling) | Acetonitrile | Reduced toxicity and safer solvent profile researchgate.net |

| Micellar Catalysis | Water | Eliminates hazardous organic solvents, enhancing process safety and environmental friendliness researchgate.net |

Comparative Studies of Acetylation Reagents and Conditions

The selection of acetylation reagents and the optimization of reaction conditions are critical for the efficient synthesis of this compound. The primary goals are to achieve high yields, ensure the correct stereochemistry, and simplify purification processes. Different reagents are used to perform specific acylations at different functional groups (hydroxyl vs. amino) on the Iopamidol precursor.

Acetic Anhydride: This is a common and powerful acetylating agent frequently used for the protection of hydroxyl groups. In the context of Iopamidol synthesis, it is employed to convert the four hydroxyl groups of the two 2-amino-1,3-propanediol (B45262) side chains into acetate (B1210297) esters. epo.orggoogleapis.com This protection step is crucial to prevent these nucleophilic groups from competing in the subsequent N-acylation reaction. epo.orggoogleapis.com

(S)-2-acetoxypropionyl chloride: This chiral reagent serves a dual purpose. It is not merely an acetylating agent but the source of the (S)-2-hydroxypropanoyl side chain that is characteristic of Iopamidol. It specifically acylates the primary amino group at the 5-position of the tri-iodinated benzene ring. google.comepo.org The use of this specific enantiomer is essential for the biological efficacy of the final Iopamidol product.

The reaction conditions are tailored to the specific acylation being performed. The N-acylation with (S)-2-acetoxypropionyl chloride is often carried out in a polar aprotic solvent like DMAc to ensure the solubility of the reactants. google.com A base, such as tributylamine, may be added to neutralize the hydrochloric acid generated during the reaction. google.com The reaction is typically performed under mild conditions, for instance, at room temperature, to avoid side reactions and preserve the integrity of the chiral center. google.com

The following table provides a comparative overview of the primary acetylation reagents used in the synthesis.

| Reagent | Target Functional Group | Purpose | Typical Solvent |

|---|---|---|---|

| Acetic Anhydride | Hydroxyl (-OH) groups | Protection of side-chain alcohols epo.orggoogleapis.com | Various, including aprotic solvents |

| (S)-2-acetoxypropionyl chloride | Amino (-NH2) group | Introduction of the (S)-lactyl side chain google.comepo.org | N,N-dimethylacetamide (DMAc) google.com |

While acetyl is the most common acyl group used for protection, patents indicate that other groups such as formyl, propionyl, and butanoyl could also be employed. google.com

Structural Characterization and Conformational Analysis of Penta O Acetyl Iopamidol

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of Penta-O-acetyl Iopamidol (B1672082) is determined through a combination of sophisticated spectroscopic techniques. These methods provide detailed information on the molecule's connectivity, molecular weight, and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For Penta-O-acetyl Iopamidol, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework. Spectroscopic data obtained from the analysis of a synthetic batch of this compound in DMSO-d₆ confirms the expected structure. google.comgoogle.com

The ¹H NMR spectrum shows distinct signals corresponding to the different types of protons in the molecule. Key signals include a doublet for the methyl protons of the lactamido side chain, singlets for the five acetyl methyl groups, and complex multiplets for the methylene and methine protons of the side chains. google.comgoogle.com The amide protons appear as distinct signals at lower field. google.comgoogle.com

The ¹³C NMR spectrum complements the proton data, showing characteristic resonances for the carbonyl carbons of the amide and ester groups, the iodinated and non-iodinated aromatic carbons, and the various aliphatic carbons in the side chains. google.comgoogle.comgoogle.com

Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 1.5 (d) | -CH(CH₃) |

| ¹H | 2.0 (s) | -C(O)CH₃ (from side chains, 12H) |

| ¹H | 2.1 (s) | -C(O)CH₃ (from lactamido group, 3H) |

| ¹H | 4.1 (m) | -CH₂- (8H) |

| ¹H | 4.3 (m) | -CH- (2H) |

| ¹H | 5.2 (q) | -CH(CH₃) |

| ¹H | 8.8 (d), 8.9 (t), 10.1 (s) | Amide N-H protons |

| ¹³C | 17.6, 20.8 | Methyl carbons (-CH₃) |

| ¹³C | 47.0, 62.1, 69.4 | Aliphatic carbons in side chains (-CH-, -CH₂-) |

| ¹³C | 90.1, 99.0, 142.4, 149.6 | Aromatic carbons |

| ¹³C | 168.0, 169.1, 169.5, 170.3 | Carbonyl carbons (Amide and Ester) |

Data sourced from US Patent 7,282,607 B2. google.comgoogle.com Note: 'd' denotes doublet, 's' singlet, 'm' multiplet, 'q' quartet, 't' triplet.

The this compound molecule is characterized by significant steric hindrance around the central tri-iodinated benzene (B151609) ring. The bulky N-acyl and C-amido substituents, made even larger by the acetylated side chains, severely restrict rotation around the aryl-carbonyl and aryl-nitrogen single bonds. This restricted rotation gives rise to atropisomerism, a phenomenon where conformational isomers (rotamers) can be isolated or observed as distinct species due to a high energy barrier to interconversion.

In molecules like this compound, the rotational barriers for the N-Ar and C-Ar bonds are expected to be high enough to allow for the existence of stable or semi-stable atropisomers at room temperature. ias.ac.inbris.ac.uk Dynamic NMR (DNMR) spectroscopy is the primary technique used to study such rotational barriers. By monitoring the NMR spectra at variable temperatures, one can observe the coalescence of signals from distinct conformers as the temperature increases and the rate of rotation surpasses the NMR timescale. From the coalescence temperature and the frequency difference between the signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. While specific DNMR studies on this compound are not widely published, research on similar sterically hindered anilides and N,N-disubstituted aromatic systems confirms that such barriers are significant and measurable. bris.ac.uknih.gov

Chemical exchange in NMR refers to processes where a nucleus moves between two or more environments with different magnetic properties. In this compound, the most relevant exchange process involves the three amide protons (-C(O)NH-). Unlike the parent compound Iopamidol, which also has five hydroxyl protons that exchange with water, the acetylated derivative's exchange phenomena are limited to these amide N-H protons.

The rate of amide proton exchange is highly sensitive to factors such as pH, temperature, and solvent composition. escholarship.orgnmrwiki.orgacdlabs.com This exchange can be studied using various NMR techniques, including line-shape analysis and saturation transfer experiments. escholarship.org In acidic or basic conditions, the exchange rate can be catalyzed, leading to broadening of the N-H proton signals in the ¹H NMR spectrum. escholarship.orgacs.org At very high exchange rates, the signal may broaden to the point of being unobservable. Conversely, in aprotic, non-hygroscopic solvents like DMSO-d₆ and at moderate temperatures, the exchange rate is often slow enough on the NMR timescale to allow for the observation of sharp signals and their coupling to adjacent protons. acdlabs.com

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₂₇H₃₂I₃N₃O₁₃.

Table 2: Molecular Properties of this compound| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₃₂I₃N₃O₁₃ |

| Molecular Weight | 987.27 g/mol |

| Appearance | Off-White Solid |

Data sourced from BOC Sciences.

Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation patterns of the molecule. Common fragmentation pathways for such a compound under electron impact or electrospray ionization would include:

α-cleavage: Cleavage of bonds adjacent to the carbonyl and amine functionalities, which are common fragmentation points in amides. libretexts.orgmiamioh.edu

Loss of Acetyl Groups: Sequential or concerted loss of acetyl groups (CH₃CO, 43 Da) or acetic acid (CH₃COOH, 60 Da) from the side chains.

Side Chain Cleavage: Fragmentation of the N,N'-bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl] side chains.

Computational Chemistry Approaches to Conformational Behavior

Computational chemistry provides powerful tools to investigate the properties of molecules that are difficult to study experimentally, such as transition states and detailed energy landscapes.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energy Landscapes

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.govnih.gov It is widely applied to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost. mdpi.commdpi.com

While DFT studies specifically targeting this compound are not prevalent, research on the parent Iopamidol molecule provides significant insight. researchgate.net A theoretical study on Iopamidol using the B3LYP density functional model calculated its optimized molecular structure and analyzed its electronic properties. researchgate.net Such calculations can determine bond lengths, bond angles, and dihedral angles of the lowest energy conformation.

For this compound, DFT calculations would be instrumental in:

Geometrical Optimization: Determining the most stable three-dimensional structure(s) of the molecule. This is particularly complex due to the five flexible acetylated side chains and the potential for multiple low-energy conformations.

Energy Landscapes: Mapping the potential energy surface as a function of key dihedral angles, particularly those corresponding to rotation around the C(aryl)-N and C(aryl)-C=O bonds. This allows for the theoretical calculation of rotational energy barriers, providing a computational corollary to experimental DNMR studies of atropisomerism. nih.govnih.gov The results of these calculations would clarify the energetic cost of rotation and predict the stability of different atropisomers.

The addition of the five bulky and polar acetyl groups compared to the parent Iopamidol would significantly complicate the conformational analysis, introducing numerous additional degrees of freedom and potential intramolecular interactions that DFT calculations are well-suited to explore.

Molecular Dynamics Simulations to Model Conformational Dynamics

Such simulations would typically involve:

Force Field Parameterization: Developing or adapting a force field to accurately describe the intramolecular and intermolecular interactions of this compound.

System Setup: Placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, to mimic experimental conditions.

Simulation Production: Running the simulation for a sufficient length of time to sample a representative range of molecular conformations.

Trajectory Analysis: Analyzing the simulation output to identify stable conformations, conformational transitions, and to calculate various structural and energetic properties.

Detailed research findings from such simulations could be presented in data tables, summarizing key parameters like dihedral angle distributions for the rotating bonds, potential energy surfaces, and the relative populations of different conformers.

Despite the clear scientific value of such studies, a comprehensive search of available scientific literature and chemical databases did not yield any specific studies that have performed and published molecular dynamics simulations on this compound. The absence of this data prevents the generation of detailed research findings and data tables as requested. The focus of existing research appears to be on the synthetic utility of this compound rather than its detailed conformational dynamics.

Further experimental and computational studies are warranted to fully characterize the structural and dynamic properties of this compound. Such research would not only provide fundamental insights into the molecule itself but also contribute to a deeper understanding of the structure-property relationships of iodinated contrast agents and their derivatives.

Analytical Chemistry Methodologies for Penta O Acetyl Iopamidol Research

Chromatographic Separation Techniques for Purity and Isomeric Assessment

Chromatographic techniques are indispensable for the analysis of Penta-O-acetyl Iopamidol (B1672082) and related acetylated intermediates. These methods allow for the separation of the main compound from impurities and the assessment of its isomeric purity.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of acetylated iopamidol intermediates due to its high resolution and sensitivity. The development of a suitable HPLC method is a multi-step process that involves careful selection of the stationary phase, mobile phase composition, and detection parameters.

Method Development and Optimization:

A common approach for the analysis of acetylated iopamidol intermediates is reversed-phase HPLC (RP-HPLC). In this technique, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The development of an RP-HPLC method for Penta-O-acetyl Iopamidol would typically involve the following considerations:

Column Selection: A C18 column is a frequent choice for the separation of moderately non-polar compounds like acetylated intermediates. The particle size and column dimensions are selected to achieve the desired resolution and analysis time.

Mobile Phase: The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The ratio of these components is optimized to achieve adequate retention and separation of the target compound from its impurities. The pH of the mobile phase can also be adjusted to control the ionization state of the analytes and improve peak shape.

Detection: Ultraviolet (UV) detection is commonly employed for the analysis of iodinated compounds due to the strong absorbance of the tri-iodinated benzene (B151609) ring. The detection wavelength is chosen to maximize the signal-to-noise ratio for the analyte of interest.

Isomeric Assessment:

Iopamidol possesses stereogenic centers, leading to the potential for different stereoisomers. While the final product, Iopamidol, is a specific stereoisomer, the synthesis process, including the acetylation step, must be carefully controlled to ensure the desired isomeric purity. HPLC methods can be developed to separate these isomers, allowing for their quantification and ensuring the final product meets the required specifications. The separation of isomers can be challenging and may require specialized chiral stationary phases or the use of chiral mobile phase additives.

A study on the isomeric purity of iopamidol suggests that the solubility and degree of supersaturation of its solutions may be dependent on the isomeric purity of the preparation. This highlights the importance of controlling and assessing the isomeric composition throughout the manufacturing process.

Role of Penta O Acetyl Iopamidol As a Precursor in the Synthesis of Iopamidol

Mechanisms of Hydrolysis and Deprotection to Yield Iopamidol (B1672082)

The conversion of Penta-O-acetyl Iopamidol to Iopamidol involves the hydrolysis of the five acetyl ester groups to reveal the corresponding hydroxyl groups. This deprotection is typically achieved through acid-catalyzed or alkaline hydrolysis.

One common method involves acid-catalyzed transesterification. google.com A solution of this compound in a solvent like methanol (B129727) is treated with a catalytic amount of a strong acid, such as hydrochloric acid, and heated to reflux. google.comnih.govgoogle.com The reaction proceeds for an extended period, often around 30 hours, to ensure complete deacetylation. nih.govgoogle.com The mechanism involves the protonation of the acetyl carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol solvent (methanol). This results in the formation of methyl acetate (B1210297) and the regeneration of the hydroxyl groups on the Iopamidol molecule.

Alternatively, alkaline hydrolysis can be employed. This method involves treating the acetylated precursor with an aqueous base, such as sodium hydroxide (B78521), to saponify the ester linkages. google.com The hydroxide ions act as nucleophiles, attacking the carbonyl carbon of the acetyl groups and leading to the formation of the corresponding carboxylate (acetate) and the free hydroxyl groups of Iopamidol. google.com

Another approach involves a two-step hydrolysis process when other protecting groups, such as boron-containing groups, are used in conjunction with acetylation. google.comgoogle.com In such cases, an initial hydrolysis at a controlled pH (typically between 0 and 7) is performed to remove the boron-containing groups, yielding an acetyl-Iopamidol intermediate. google.comgoogle.comwipo.int This is followed by a subsequent alkaline hydrolysis to cleave the remaining acetyl groups and produce the final Iopamidol. google.comgoogle.comwipo.int

Table 1: Comparison of Hydrolysis Methods for Deprotection of this compound

| Method | Reagents | Typical Conditions | Advantages | Disadvantages | References |

| Acid-Catalyzed Hydrolysis | Hydrochloric acid in methanol | Reflux for ~30 hours | Effective for complete deacetylation | Requires subsequent acid neutralization | google.comnih.govgoogle.com |

| Alkaline Hydrolysis | Aqueous sodium hydroxide | Controlled pH | May require careful pH control to avoid side reactions | google.com | |

| Two-Step Hydrolysis (with other protecting groups) | 1. Water or dilute alkaline solution (pH 0-7) 2. Alkaline solution | Step-wise pH adjustment | Allows for selective deprotection | More complex, multi-step process | google.comgoogle.comwipo.int |

Impact of Acetylation on Subsequent Reaction Steps and Overall Process Efficiency

The efficiency of the deprotection step directly impacts the final yield. For example, a documented process involving acid-catalyzed hydrolysis of this compound reports a yield of 74% for the final Iopamidol product after purification. nih.govgoogle.com Another method, starting from the tetraacetyl compound and proceeding through this compound, shows a yield of 90% for the formation of this compound and a subsequent 74% yield for the hydrolysis to Iopamidol. google.com

Table 2: Research Findings on the Impact of Acetylation in Iopamidol Synthesis

| Finding | Description | Reference |

| Prevention of Side Reactions | Acetylation of hydroxyl groups prevents their reaction with (S)-2-(acetyloxy)propanoyl chloride during N-acylation. | epo.org |

| Avoidance of Excess Reagent | Acetylation of the more reactive hydroxyl groups avoids the need for an excess of the acylating agent. | epo.org |

| Additional Synthetic Steps | The use of acetyl groups requires both an acetylation and a subsequent deprotection step, adding to the process complexity. | googleapis.com |

| Yield of this compound | A reported synthesis shows a 90% yield for the formation of this compound from the tetraacetyl intermediate. | google.comnih.gov |

| Yield of Iopamidol from Hydrolysis | The acid-catalyzed hydrolysis of this compound to Iopamidol has been reported with a yield of 74%. | google.comnih.govgoogle.com |

| Alternative Protecting Groups | Boron-containing protecting groups are being explored to enable one-pot synthesis and recycling, potentially increasing overall yield and cost-effectiveness. | google.comwipo.intepo.orggoogleapis.com |

Strategies for Intermediate Isolation and Purification in Large-Scale Production

The isolation and purification of intermediates, particularly this compound, and the final product are critical for ensuring the high purity required for a pharmaceutical-grade substance. In large-scale production, these strategies must be efficient, scalable, and cost-effective.

Following its synthesis, this compound is typically isolated by filtration. google.comnih.gov The reaction is often quenched by the addition of a solvent in which the product is poorly soluble, such as isopropanol, which induces precipitation. google.comnih.gov The collected solid is then washed with the same solvent to remove residual reactants and byproducts and subsequently dried. google.comnih.gov

After the hydrolysis of this compound, the resulting crude Iopamidol is in an aqueous solution that contains impurities, including inorganic salts and residual acid from the hydrolysis step. google.comgoogle.com The purification of Iopamidol is challenging due to its high solubility in water, which prevents simple precipitation. google.comgoogle.com

A common multi-step purification process for Iopamidol in large-scale production involves:

Acid Neutralization: If acid-catalyzed hydrolysis is used, the acidic solution is first neutralized by stirring with an acid-scavenging resin. google.comnih.govgoogle.com This resin is then removed by filtration.

Ion Exchange Chromatography: The neutralized aqueous solution is passed through a series of ion-exchange resin columns (both cationic and anionic) to remove ionic species, such as inorganic salts. google.comgoogle.com

Adsorbent Resin Chromatography: To remove other non-ionic impurities, the solution is often passed through a column containing a nonionic polymeric adsorbent resin, such as Amberlite XAD-16. google.comnih.govgoogle.com

Concentration and Crystallization: The purified aqueous eluate is concentrated by evaporation. google.comnih.govgoogle.com The final purification is achieved by crystallization from a suitable solvent system. google.comgoogle.comgoogleapis.com Common crystallization solvents include ethanol (B145695) or a mixture of acetonitrile (B52724) and ethanol. google.comnih.govgoogle.com The use of propanols (1-propanol or 2-propanol) has also been explored to improve the crystallization process on an industrial scale. googleapis.com Preparative high-performance liquid chromatography (prep-HPLC) is another technique used for achieving high-purity Iopamidol. chrom-china.com

The development of one-pot synthesis protocols, where intermediates are not isolated, aims to streamline the production process and reduce the complexity of purification. wipo.intnih.gov

Future Directions in Research on Acetylated Iodinated Benzene Derivatives

Exploration of Novel and Greener Synthetic Routes for Acetylated Precursors

The traditional synthesis of acetylated intermediates often involves reagents and solvents that are hazardous and generate significant waste. psu.eduacs.org The drive towards "green chemistry" is pushing researchers to explore more sustainable alternatives for producing acetylated precursors of iodinated contrast agents like Iopamidol (B1672082). psu.edumdpi.comacs.org

Key areas of exploration include:

Enzymatic Catalysis: Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally friendly method for acetylation. researchgate.netnih.govacs.org Enzymes operate under mild conditions (neutral pH, room temperature) and can exhibit remarkable regio- and stereoselectivity, which is crucial for complex molecules with multiple hydroxyl groups. researchgate.netmdpi.com This approach can reduce the need for protecting groups and minimize side reactions, streamlining the synthesis. nih.gov Lipase B from Candida antarctica (CAL-B), for instance, is a versatile biocatalyst used for various acylation reactions in organic solvents. scielo.br

Heterogeneous Catalysis: The use of solid, reusable catalysts is a cornerstone of green chemistry. scielo.brmdpi.com For acetylation, various solid acid catalysts are being investigated, such as zeolites, sulfated zirconia, and functionalized silica (B1680970) nanoparticles. biotechrep.irnih.gov These catalysts are easily separated from the reaction mixture, simplifying purification and allowing for their reuse, which reduces both cost and waste. biotechrep.irresearchgate.net For example, TiO2 nanoparticles have been shown to be an effective and reusable catalyst for the synthesis of vic-diacetates from epoxides. biotechrep.ir

Solvent-Free and Alternative Solvent Reactions: A significant push is being made to reduce or eliminate the use of volatile and toxic organic solvents. acs.org Research into solvent-free reaction conditions, where the reaction is performed with neat reagents, has shown promise for acetylation processes. mdpi.com Additionally, the use of greener solvents like deep eutectic solvents (DESs) is being explored as a recyclable and less toxic reaction medium for reactions like Friedel–Crafts acylation. acs.org

Mechanochemistry: This technique involves inducing reactions by mechanical force (e.g., grinding or milling) rather than by dissolving reagents in a solvent. researchgate.net Mechanochemical methods have the potential to make the synthesis of compounds like Iopamidol greener by significantly reducing the use of high-boiling-point solvents such as N,N-dimethylacetamide. acs.org

Table 1: Comparison of Conventional and Greener Acetylation Routes

| Feature | Conventional Route | Greener Alternative | Example of Green Approach |

|---|---|---|---|

| Catalyst | Homogeneous acids/bases (e.g., H₂SO₄, Pyridine) | Heterogeneous catalysts, Enzymes (Lipases) | Use of reusable solid acids like borated zirconia or enzymes like CAL-B. scielo.brmdpi.com |

| Solvents | Chlorinated solvents, DMF, DMAc | Solvent-free conditions, Deep Eutectic Solvents (DESs), Water | Performing acetylation with neat acetic anhydride (B1165640) or in a recyclable DES. mdpi.comacs.org |

| Reagents | Acetic anhydride, Acetyl chloride | Less hazardous acyl donors | Utilizing enzymatic acylation which can proceed under milder conditions. acs.org |

| Waste | Significant solvent and catalyst waste | Reduced waste, recyclable catalyst/solvent | Easy filtration and reuse of heterogeneous catalysts and biocatalysts. scielo.brbiotechrep.ir |

| Selectivity | Often requires protecting group strategies | High regio- and stereoselectivity | Lipase-catalyzed acylation can selectively target specific hydroxyl groups. researchgate.net |

Development of Advanced Analytical Platforms for Real-time Monitoring of Acetylation Processes

To optimize synthetic processes, it is crucial to monitor their progress in real-time. Traditional methods often rely on offline analysis (e.g., HPLC, GC-MS), which involves taking samples from the reactor, leading to time delays and potential alteration of the sample. azooptics.combiopharminternational.com The development of Process Analytical Technology (PAT) has introduced advanced platforms for in-situ, real-time monitoring. americanpharmaceuticalreview.comacs.org

Key advanced analytical platforms include:

Spectroscopic Techniques: In-line Raman and Near-Infrared (NIR) spectroscopy are powerful, non-destructive tools for monitoring chemical reactions as they occur. azooptics.com A probe is inserted directly into the reaction vessel, providing continuous data on the concentration of reactants, intermediates (like Penta-O-acetyl Iopamidol), and products. americanpharmaceuticalreview.comspectroscopyonline.com Raman spectroscopy is particularly effective for monitoring changes in specific chemical bonds, such as the disappearance of hydroxyl groups and the appearance of ester carbonyl groups during acetylation. spectroscopyonline.comacs.org

Mass Spectrometry (MS): Techniques like Membrane Introduction Mass Spectrometry (MIMS) allow for the continuous monitoring of volatile and semi-volatile compounds directly from the reaction mixture. researchgate.net This provides real-time kinetic data and can help in identifying transient intermediates and byproducts.

Integrated Platforms: The future lies in combining multiple analytical techniques. For example, simultaneously using online NMR and HPLC can provide comprehensive data, with NMR offering structural information and quantitative analysis (as a mass detector) and HPLC providing separation and quantification of individual components. acs.org Such integrated systems offer a powerful platform for developing a deep understanding of complex reaction kinetics and mechanisms.

Table 2: Advanced Platforms for Real-time Acetylation Monitoring

| Platform | Principle | Application in Acetylation | Advantages |

|---|---|---|---|

| In-line Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a chemical fingerprint of the molecules present. spectroscopyonline.com | Monitors the disappearance of O-H bands and the appearance of C=O and C-O ester bands. spectroscopyonline.com | Non-destructive, real-time, no sample preparation needed, applicable in various reaction phases (liquid, solid). americanpharmaceuticalreview.com |

| In-line NIR Spectroscopy | Measures absorption of light in the near-infrared region, related to molecular vibrations (overtones and combinations). azooptics.com | Quantifies concentrations of reactants and products, tracks reaction progress. | Fast, non-invasive, can penetrate solid samples, suitable for continuous process monitoring. azooptics.com |

| Online HPLC/NMR | Combines the separation power of HPLC with the structural elucidation and quantitative capabilities of NMR. acs.org | Provides time-resolved separation and identification of all acetylated intermediates and byproducts. | Delivers comprehensive quantitative and structural data, enabling precise kinetic modeling. acs.org |

| In-situ FTIR | Measures the absorption of infrared radiation by the sample, corresponding to fundamental molecular vibrations. | Tracks the concentration changes of functional groups involved in the acetylation reaction. | Provides real-time data, sensitive to changes in molecular structure. acs.org |

Theoretical Predictions of Reactivity and Selectivity in Acetylation and Deacetylation Reactions

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. For complex molecules like the precursors to Iopamidol, which have multiple potential reaction sites, theoretical models can predict reactivity and selectivity, guiding the design of more efficient synthetic routes.

Key theoretical approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to model the mechanism of chemical reactions. researchgate.netresearchgate.net For acetylation, DFT can be used to calculate the energy barriers for the reaction at different sites on the molecule, thereby predicting the most likely product. acs.orgrsc.org It can help elucidate the role of the catalyst and solvent in the reaction mechanism. scielo.org.mx For instance, studies have used DFT to understand the regioselectivity of Friedel-Crafts acylation on substituted aromatic rings. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time. This is particularly useful for studying enzyme-catalyzed reactions, where the flexibility of the enzyme's active site plays a crucial role in its selectivity. aip.org MD simulations can help understand how a substrate like a poly-hydroxylated benzene (B151609) derivative binds to an enzyme and how this binding orientation dictates which hydroxyl group is acetylated.

Quantitative Structure-Activity Relationship (QSAR): While often used in drug design, QSAR principles can be adapted to predict the reactivity of different substrates. By building a model based on the known reactivity of a series of compounds, it may be possible to predict the acetylation or deacetylation rates for new, untested derivatives.

Prediction of Deacetylation: The final step in Iopamidol synthesis is the selective hydrolysis of the five acetyl groups of this compound. Theoretical models can be crucial in understanding the selectivity of this deacetylation process. Computational studies on enzymes like histone deacetylases (HDACs), which catalyze deacetylation, provide insights into how selectivity can be achieved, which can be applied to chemical systems. nih.govnih.govmdpi.com By modeling the transition states for the removal of each acetyl group, researchers can predict the optimal conditions (e.g., pH, catalyst) to achieve the desired final product with minimal side reactions. aip.org

Table 3: Theoretical Methods in Acetylation/Deacetylation Research

| Theoretical Method | Predicted Properties | Relevance to Synthesis of Iopamidol Precursors |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energy profiles, transition state structures, charge distribution, site reactivity (nucleophilicity/electrophilicity). researchgate.netchemrevlett.com | Predicts which of the multiple hydroxyl groups on the benzene derivative is most likely to be acetylated first. Helps in understanding the mechanism of selective deacetylation. nih.govudd.cl |

| Molecular Dynamics (MD) | Substrate binding modes in enzyme active sites, conformational changes, solvent effects. aip.org | Elucidates the origin of selectivity in enzyme-catalyzed acetylation, guiding the choice or engineering of enzymes for specific transformations. aip.org |

| Conceptual DFT / Reactivity Indices | Identifies the most electrophilic and nucleophilic sites within a molecule. chemrevlett.comudd.cl | Helps to quickly assess the intrinsic reactivity of different positions on the aromatic ring and side chains, guiding initial synthetic strategies. |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Combines high-level QM accuracy for the reaction center with efficient MM for the surrounding environment (e.g., enzyme or solvent). | Provides a highly accurate model for enzyme-catalyzed acetylation or deacetylation, explaining observed selectivities. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.